molecular formula C4H2FIN2 B1442139 2-Fluoro-5-iodopyrimidine CAS No. 697300-79-1

2-Fluoro-5-iodopyrimidine

Cat. No.: B1442139
CAS No.: 697300-79-1
M. Wt: 223.97 g/mol
InChI Key: IQFADBWJBWUPMH-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a halogenated derivative of pyrimidine, characterized by the presence of both fluorine and iodine atoms on the pyrimidine ring. This compound has gained significant attention in the field of medicinal chemistry due to its potential biological activity.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-iodopyrimidine is thymidylate synthetase , an enzyme responsible for the de novo synthesis of thymidine monophosphate . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for many chemotherapeutic agents .

Mode of Action

This compound interacts with its target, thymidylate synthetase, leading to its inhibition . This inhibition disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . The disruption in DNA synthesis leads to DNA damage and ultimately cell death .

Biochemical Pathways

The action of this compound affects the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), disrupting DNA synthesis . This leads to the accumulation of dUMP and a decrease in dTMP, causing an imbalance that results in DNA damage and cell death .

Pharmacokinetics

Like other fluoropyrimidines, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage and cell death . By inhibiting thymidylate synthetase and disrupting DNA synthesis, this compound induces DNA damage that the cell cannot repair. This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-iodopyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thymidylate synthase, an enzyme involved in DNA synthesis, by mimicking the natural substrate and thus inhibiting its activity . This interaction leads to the disruption of DNA replication and cell division. Additionally, this compound has been shown to interact with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to DNA damage and cell death. Additionally, this compound can incorporate into RNA, disrupting RNA processing and function . These interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the importance of proper handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal toxicity and myelosuppression . These observations suggest a narrow therapeutic window for this compound, necessitating careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deiodination and defluorination . The resulting metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. This compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific nucleoside transporters . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by its ability to cross the nuclear membrane and its affinity for nucleic acids. The compound’s nuclear localization is essential for its role in inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 2-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach involves the fluorination of 5-iodopyrimidine using a fluorinating agent such as Selectfluor. These reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products include 2-fluoro-5-azidopyrimidine and 2-fluoro-5-cyanopyrimidine.

    Cross-Coupling Reactions: Products include various substituted pyrimidines with diverse functional groups.

Scientific Research Applications

2-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 2-Fluoro-5-iodopyridine
  • 5-Fluoro-2-iodoaniline
  • 2-Chloro-5-iodopyridine

Comparison: 2-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical properties. Compared to similar compounds like 2-Fluoro-5-iodopyridine, it offers different reactivity and potential biological activity due to the pyrimidine core structure .

Properties

IUPAC Name

2-fluoro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFADBWJBWUPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697227
Record name 2-Fluoro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-79-1
Record name 2-Fluoro-5-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-iodopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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